![molecular formula C15H12ClN3O B2987616 N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide CAS No. 338410-53-0](/img/structure/B2987616.png)
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a chemical compound. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 . It is a solid substance .
Physical And Chemical Properties Analysis
“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a solid substance . It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has been synthesized and studied for its antibacterial activity . The compound showed good activity against various bacterial strains, including E. coli, S. aureus, K. pnuemoniae, and P. aeruginosa .
Anticancer Activity
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has also been synthesized and evaluated for its anticancer activity . The compound was tested against MCF-7 cell lines using MTT assay .
Crystallographic Studies
The compound N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been studied for its crystal structure . The compound crystallizes in a triclinic crystal system with space group P-1 .
Thermal Studies
The thermal behavior of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been determined by DSC and TGA analysis .
Hirshfeld Surface Studies
Hirshfeld surface analysis of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide suggests that the intermolecular H···H, C···H, N···H, and O···H contacts are predominant .
Synthesis of New Derivatives
The compound N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides . These new derivatives were synthesized under microwave irradiation and evaluated for their antibacterial activity .
Antimicrobial Activity
The compound N’-(1,3-benzothiazol-2-yl)-arylamide, which is synthesized from N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide, showed promising activity against Staphylococcus aureus .
ADMET Calculation
ADMET calculation showed favorable pharmacokinetic profile of synthesized compounds C 1-18, which are derivatives of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .
Mode of Action
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide acts as an allosteric activator of human glucokinase . Allosteric activators work by binding to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide affects the glycolysis pathway . GK is a key enzyme in this pathway, catalyzing the first step of glucose metabolism. By increasing GK activity, the compound enhances glucose utilization, thereby reducing blood glucose levels .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . These properties suggest that N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The activation of GK by N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide leads to a significant hypoglycemic effect . This is beneficial for the therapy of T2D, as it helps to lower blood glucose levels .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGSKWIWBJWNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.